molecular formula C7H7N3O2 B3291360 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one CAS No. 872206-45-6

6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

Cat. No. B3291360
M. Wt: 165.15 g/mol
InChI Key: PCWSBYIKVFVFGS-UHFFFAOYSA-N
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Description

“6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one” is a compound that has been studied for its potential use in the treatment of various diseases. It is a pyrrolo[2,1-f][1,2,4]triazine based inhibitor . It has been explored for functional group modifications at the C6 position .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrrolo[2,1-f][1,2,4]triazine core . The molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molar mass of 441.463 g·mol −1 . The compound is part of the pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known for their complex structures and potential biological activity .

properties

IUPAC Name

6-hydroxy-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-5(11)2-10-6(4)7(12)8-3-9-10/h2-3,11H,1H3,(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWSBYIKVFVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469903
Record name 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

CAS RN

872206-45-6
Record name 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A one liter, 3-neck, round bottom flask as equipped with mechanical stirrer and a cooling bath of ice/acetone. To this was charged 20 g of 6-(1-hydroxy-1-methyl-ethyl)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, 235 mL of THF and 47 mL 50% aqueous hydrogen peroxide. An exotherm from −7° C. to 7.3° C. was observed and the mixture became a solution. To this was added a pre-cooled solution of 28.5 mL water and 63 mL methanesulfonic acid over 40 min, keeping the temperature between −5° C. and −0.7° C. The solution was stirred at −2° C. for 95 min until HPLC indicated reaction was complete; reaction mixture was quenched, while keeping it at −2° C., by adding it portion wise to a cooled solution of 28.5 mL water, 89 g NaHSO3 and 128 mL 28% aqueous ammonium hydroxide over 40 min, at 15° C. to 25° C. The mixture was stirred at room temperature for 20 min; pH was 6.80 and a peroxide test was negative. The layers were separated and the aqueous layer was extracted with 100 mL THF. The two organic layers were combined and concentrated, removing 280 mL solvent. To the thick slurry was added 250 mL water and the concentration continued until 88 mL of solvent was removed. The slurry was filtered and the cake was washed with 25 mL water twice and then 25 mL acetonitrile. It was dried by suction on the filter to constant weight to yield 12.51 g of 6-hydroxy-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, 75.9% yield, 96.5% purity.
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Three
Name
Quantity
28.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Reactant of Route 2
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
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6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Reactant of Route 4
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Reactant of Route 5
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Reactant of Route 6
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

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